An In-depth Technical Guide to N¹,N¹-Dimethylcyclobutane-1,3-diamine Dihydrochloride (CAS Number 1229625-44-8)
An In-depth Technical Guide to N¹,N¹-Dimethylcyclobutane-1,3-diamine Dihydrochloride (CAS Number 1229625-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N¹,N¹-Dimethylcyclobutane-1,3-diamine, particularly in its dihydrochloride salt form (CAS No. 1229625-44-8), represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. As a constrained diamine, its cyclobutane core imparts a rigid three-dimensional geometry that is of significant interest for the development of novel ligands, therapeutic agents, and specialized polymers. This guide provides a comprehensive overview of its chemical structure, including stereochemical considerations, and outlines a plausible, though theoretical, multi-step synthesis. Furthermore, it delves into predicted physicochemical properties and spectral data to aid in the practical application and characterization of this compound. The potential utility of this molecule as a building block in drug discovery is also explored, offering insights for researchers in the field.
Introduction and Molecular Structure
N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride is a salt of the parent diamine. The core of this molecule is a cyclobutane ring with two amino groups situated at the 1 and 3 positions. One of these amino groups is primary (-NH₂), while the other is a tertiary amine in the form of a dimethylamino group (-N(CH₃)₂). This substitution pattern leads to the existence of cis and trans stereoisomers, which are expected to have distinct physical and biological properties.
The CAS number 1229625-44-8 typically refers to the dihydrochloride salt of N¹,N¹-Dimethylcyclobutane-1,3-diamine where the stereochemistry is not explicitly defined[1]. However, the cis-isomer of the free base and its corresponding dihydrochloride salt have been assigned separate CAS numbers (1821830-18-5 and 2242491-39-8, respectively), highlighting the importance of stereoisomeric purity in potential applications.
The presence of both a primary and a tertiary amine within a rigid cyclobutane framework makes this molecule a versatile building block. The primary amine can be further functionalized, while the tertiary amine can influence solubility, basicity, and receptor interactions.
Physicochemical Properties
| Property | Value (Dihydrochloride Salt) | Value (Free Base - Predicted) | Reference |
| Molecular Formula | C₆H₁₆Cl₂N₂ | C₆H₁₄N₂ | [1] |
| Molecular Weight | 187.11 g/mol | 114.19 g/mol | [1] |
| IUPAC Name | N¹,N¹-dimethylcyclobutane-1,3-diamine;dihydrochloride | N¹,N¹-dimethylcyclobutane-1,3-diamine | |
| SMILES | CN(C)C1CC(C1)N.Cl.Cl | CN(C)C1CC(N)C1 | [1] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | 29.26 Ų | [1] |
| logP (Predicted) | 0.88 | 0.04 (cis-isomer) | [1] |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Proposed Synthesis Pathway
Currently, a detailed, experimentally validated synthesis for N¹,N¹-Dimethylcyclobutane-1,3-diamine is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from cyclobutane-1,3-dione. This theoretical pathway involves a three-step process: selective reductive amination, N,N-dimethylation, and final salt formation.
Caption: Proposed multi-step synthesis of N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride.
Step-by-Step Experimental Protocol (Theoretical)
Step 1: Synthesis of 3-Aminocyclobutanone (Intermediate 1)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutane-1,3-dione in a suitable solvent such as methanol.
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Ammonia Addition: Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in methanol.
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Reductive Amination: While maintaining the temperature at 0°C, slowly add a solution of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture[2]. The use of NaBH₃CN is crucial as it selectively reduces the intermediate imine in the presence of the remaining ketone.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Isolation: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl) until the solution is neutral. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-aminocyclobutanone.
Step 2: Synthesis of N¹,N¹-Dimethylcyclobutane-1,3-diamine (Intermediate 2)
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Reaction Setup: Dissolve the purified 3-aminocyclobutanone in a suitable solvent like methanol in a round-bottom flask under an inert atmosphere.
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Dimethylamine Addition: Add a solution of dimethylamine in a suitable solvent or bubble dimethylamine gas through the solution at 0°C.
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Second Reductive Amination: Slowly add a solution of sodium cyanoborohydride to the reaction mixture at 0°C[3].
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Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Work-up and Purification: Perform an aqueous work-up similar to Step 1. The resulting product will be a mixture of cis- and trans-isomers of N¹,N¹-Dimethylcyclobutane-1,3-diamine. These isomers may be separable by careful column chromatography or fractional distillation.
Step 3: Formation of the Dihydrochloride Salt (Final Product)
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Dissolution: Dissolve the purified N¹,N¹-Dimethylcyclobutane-1,3-diamine (either as a mixture of isomers or a single isomer) in a dry, aprotic solvent such as diethyl ether or dichloromethane.
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Acidification: Cool the solution to 0°C and slowly add a solution of hydrogen chloride in diethyl ether (typically 2 M).
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Precipitation and Isolation: The dihydrochloride salt should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride as a white or off-white solid.
Stereochemistry and Spectral Analysis (Predicted)
The 1,3-disubstituted cyclobutane ring can exist as cis and trans isomers. The relative stereochemistry will significantly influence the molecule's shape and its interactions with biological targets.
Caption: 2D representations of the cis and trans isomers of N¹,N¹-Dimethylcyclobutane-1,3-diamine.
Predicted ¹H and ¹³C NMR Spectra
While experimental spectra are not publicly available, ¹H and ¹³C NMR spectra can be predicted using computational software. These predictions are valuable for the identification and characterization of the synthesized compound.
Expected ¹H NMR Features:
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N-Methyl Protons: A singlet corresponding to the six protons of the two methyl groups on the tertiary nitrogen.
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Cyclobutane Ring Protons: A series of multiplets corresponding to the protons on the cyclobutane ring. The chemical shifts and coupling constants of these protons will be different for the cis and trans isomers due to their different spatial arrangements.
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Amine Protons: A broad singlet for the primary amine protons, which may exchange with D₂O.
Expected ¹³C NMR Features:
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N-Methyl Carbons: A signal for the two equivalent methyl carbons.
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Cyclobutane Ring Carbons: Signals for the four carbons of the cyclobutane ring. The number of unique signals will depend on the symmetry of the isomer. The cis-isomer, having a plane of symmetry, would be expected to show fewer signals than the less symmetric trans-isomer.
Potential Applications in Drug Discovery and Development
Cyclobutane-containing molecules are increasingly utilized in drug discovery as bioisosteres for more common ring systems like cyclopentane and cyclohexane. The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target[4][5].
N¹,N¹-Dimethylcyclobutane-1,3-diamine, with its distinct functional groups, can serve as a valuable scaffold for building diverse chemical libraries.
Caption: Potential derivatization and property modulation of the core scaffold for drug discovery.
The primary amine offers a reactive handle for introducing a wide range of substituents through reactions such as acylation, sulfonylation, and further reductive amination. This allows for the systematic exploration of the chemical space around the rigid core to optimize interactions with a target protein. The tertiary amine can act as a hydrogen bond acceptor and its basicity can be tuned to improve pharmacokinetic properties.
Conclusion
N¹,N¹-Dimethylcyclobutane-1,3-diamine dihydrochloride is a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure and a scientifically plausible, though theoretical, pathway for its synthesis. The predicted physicochemical and spectral properties offer a starting point for its experimental investigation. The unique combination of a rigid cyclobutane core and versatile amino functionalities makes it an attractive building block for the design and synthesis of novel molecules with potential applications in medicinal chemistry and beyond. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock the potential of this intriguing molecule.
References
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Chemistry LibreTexts. Reductive Amination. (2023). [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
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Radchenko, D. S., et al. Cyclobutane-derived diamines: synthesis and molecular structure. Journal of Organic Chemistry, 75(17), 5941-5952. (2010). [Link]
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Radchenko, D. S., et al. Cyclobutane-derived diamines: synthesis and molecular structure. PubMed, National Center for Biotechnology Information. [Link]
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